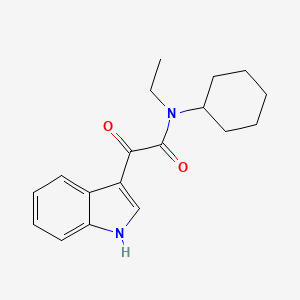

N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide

Description

Properties

IUPAC Name |

N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-2-20(13-8-4-3-5-9-13)18(22)17(21)15-12-19-16-11-7-6-10-14(15)16/h6-7,10-13,19H,2-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYXCLYMDVVNAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)C(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Acylation: The indole core is then acylated using an appropriate acylating agent, such as an acid chloride or anhydride, to introduce the oxoacetamide group.

N-Alkylation: The final step involves the N-alkylation of the acylated indole with cyclohexyl and ethyl groups using alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base for N-alkylation.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide may have various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-cyclohexyl-N-methyl-2-(1H-indol-3-yl)-2-oxoacetamide

- N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxopropanamide

Uniqueness

N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide may be unique in its specific combination of functional groups, which can influence its chemical reactivity and biological activity. Comparing its properties with similar compounds can help identify its unique features and potential advantages in various applications.

Biological Activity

N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic compound belonging to the indole derivatives class, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Synthesis

The compound features a cyclohexyl group and an ethyl group attached to the nitrogen atom of the indole ring, with an oxoacetamide group at the 2-position of the indole structure. The synthesis typically involves:

- Formation of the Indole Core : Using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

- Acylation : The indole core is acylated using agents like acid chlorides or anhydrides.

- N-Alkylation : Finally, N-alkylation occurs with cyclohexyl and ethyl groups using alkyl halides in a basic medium.

The biological activity of N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide is largely attributed to its interaction with various molecular targets such as enzymes and receptors. Indole derivatives often modulate the activity of these targets, leading to significant biological effects .

Anticancer Activity

Research indicates that indole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Specific studies have shown that similar indole compounds have demonstrated efficacy against various cancer cell lines, suggesting a potential role for N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide in cancer therapy .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects. Indole derivatives have been studied for their ability to inhibit pro-inflammatory cytokines, which are critical in mediating inflammatory responses. For instance, compounds with structural similarities have shown significant reductions in cytokines such as IL-1β and TNF-α in animal models .

Antimicrobial Activity

N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide has been investigated for its antimicrobial properties. Indole derivatives are known to exhibit activity against various bacterial and fungal strains, making them candidates for developing new antimicrobial agents.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide, and how can reaction conditions be optimized for improved yields?

- Methodological Answer : The compound can be synthesized via acylation of indole derivatives using chloroacetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine or pyridine). Reflux conditions (e.g., 4–8 hours at 35–100°C) are critical for completing the reaction, monitored via TLC. Optimization involves adjusting solvent polarity (DMF or THF), stoichiometry of reactants, and catalyst use (e.g., NaH for nucleophilic substitution). Post-reaction purification typically involves recrystallization from pet-ether or ethanol .

Q. How can spectroscopic techniques (FT-IR, NMR) and X-ray crystallography confirm the structural integrity of this compound?

- Methodological Answer :

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxoacetamide moiety, N-H stretches for indole at ~3400 cm⁻¹) .

- NMR : Analyze ¹H and ¹³C signals (e.g., indole C3 proton at δ ~7.1–7.3 ppm, cyclohexyl protons as multiplet peaks at δ ~1.2–2.0 ppm) .

- X-ray crystallography : Resolve bond lengths and angles (e.g., C=O bond ~1.21 Å, dihedral angles between indole and acetamide planes) to validate stereochemistry .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, molecular docking) are suitable for predicting the electronic properties and bioactivity of this indole derivative?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. Vibrational frequency analysis aligns with experimental FT-IR/Raman data to confirm stability .

- Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., COX-2 for anti-inflammatory activity). Prioritize binding affinity (ΔG) and hydrogen-bonding patterns with active-site residues .

Q. How do structural modifications at the indole 5-position (e.g., fluoro, methoxy substituents) influence the compound’s biological activity?

- Methodological Answer :

- Electron-withdrawing groups (e.g., -F) : Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., anti-cancer targets like topoisomerase II).

- Electron-donating groups (e.g., -OCH₃) : Increase solubility and alter π-π stacking interactions, potentially boosting anti-inflammatory efficacy. Comparative bioassays (e.g., IC₅₀ values in cell lines) and crystallographic data (substituent-induced conformational changes) are critical for structure-activity analysis .

Q. What strategies resolve contradictions in reported biological data (e.g., anti-cancer vs. anti-inflammatory efficacy) across studies?

- Methodological Answer :

- Dose-response profiling : Test across multiple concentrations (e.g., 1–100 µM) to identify biphasic effects.

- Cell-line specificity : Compare activity in cancer (e.g., MCF-7) vs. immune (e.g., RAW 264.7) cells.

- Mechanistic studies : Use Western blotting (e.g., p53 or NF-κB pathways) to clarify context-dependent signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.